(Propan-2-yl)[(quinolin-4-yl)methyl]amine
Description
(Propan-2-yl)[(quinolin-4-yl)methyl]amine is a secondary amine featuring a quinoline scaffold substituted at the 4-position with a methyl group linked to an isopropylamine moiety. Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol (estimated).
Properties
IUPAC Name |
N-(quinolin-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)15-9-11-7-8-14-13-6-4-3-5-12(11)13/h3-8,10,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTDYBVJZYBSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(quinolin-4-yl)methyl]amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Substitution Reactions: The introduction of the propan-2-yl group and the methylamine group can be achieved through substitution reactions. For example, the quinoline ring can be alkylated using propan-2-yl halides in the presence of a base. The methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reductive Amination
This compound can be synthesized via reductive amination between quinoline-4-carbaldehyde and isopropylamine under hydrogenation conditions:
Reaction :
Conditions :
Alkylation
The tertiary amine undergoes alkylation with alkyl halides under mild conditions:
Example :
Conditions :
Acylation
Reacts with acyl chlorides to form amides:
Example :
Conditions :
N-Oxide Formation
The quinoline nitrogen undergoes oxidation with hydrogen peroxide:
Reaction :
Conditions :
Ring Hydrogenation
Selective hydrogenation of the quinoline ring occurs under high-pressure H:
Reaction :
Conditions :
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 200.29 g/mol and features a quinoline moiety, which is known for its pharmacological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological systems .
Medicinal Chemistry Applications
-
Anticancer Research :
- Quinoline derivatives are often explored for their anticancer properties. Research has indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that quinoline-based compounds can target specific pathways involved in cell proliferation and survival .
- Neurological Studies :
- Antimicrobial Activity :
Materials Science Applications
- Polymer Chemistry :
- Fluorescent Probes :
Biological Research Tools
- Biochemical Assays :
- Drug Development :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that quinoline derivatives inhibit cancer cell proliferation through apoptosis induction. |
| Study 2 | Neuroprotective Effects | Showed potential in protecting neurons against oxidative stress in models of neurodegeneration. |
| Study 3 | Antimicrobial Properties | Found activity against resistant bacterial strains, suggesting a pathway for new antibiotic development. |
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(quinolin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The propan-2-yl and methylamine groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Below, we compare (Propan-2-yl)[(quinolin-4-yl)methyl]amine with key analogs, focusing on structural features, physicochemical properties, and reported activities.
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Properties
Substituent Effects on Physicochemical Properties
- Lipophilicity: The isopropyl group in this compound increases hydrophobicity compared to polar substituents like pyrazine or diazepane in . This may limit aqueous solubility but improve cell membrane penetration .
- Solubility: Compounds with heterocyclic substituents (e.g., pyrimidine-pyrazine in ) show improved solubility due to hydrogen-bonding capabilities, as evidenced by purification using methanol/ammonium hydroxide mixtures . In contrast, brominated analogs () exhibit higher molecular weights and reduced solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) may enhance binding to electron-rich biological targets, while electron-donating groups (e.g., methoxy in ) could alter reactivity .
Biological Activity
Overview
(Propan-2-yl)[(quinolin-4-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a quinoline ring, which is known for its diverse pharmacological properties, making it a focal point for various studies aimed at understanding its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of:
- A propan-2-yl group
- A quinoline moiety
- A methylamine functional group
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinoline have been shown to exhibit significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that certain quinoline derivatives had IC50 values ranging from to against cancer cell lines such as H460 and HepG2, indicating strong cytotoxic effects compared to standard treatments like gefitinib .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 8e | H460 | 0.03 |
| Compound 8e | HT29 | 0.55 |
| Compound 8e | HepG2 | 0.33 |
| Compound 8e | SGC-7901 | 1.24 |
These findings suggest that modifications to the quinoline structure can lead to enhanced biological activity, making it a promising scaffold for drug development.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cellular signaling pathways. The compound may inhibit enzymes critical for cancer cell proliferation or induce apoptosis in malignant cells by disrupting microtubule dynamics, similar to other known anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that quinoline derivatives possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The structural features that contribute to this activity include the ability to disrupt bacterial cell membranes and inhibit DNA synthesis .
Case Studies
-
Antiproliferative Activity in Lung Cancer :
A study focused on the antiproliferative effects of quinoline derivatives on lung cancer cells demonstrated that certain structural modifications significantly increased potency, suggesting a pathway for developing more effective lung cancer therapies . -
Microtubule Disruption :
Another investigation into quinoline derivatives revealed their ability to act as microtubule-targeting agents, which are crucial for cancer cell division. This property was confirmed through assays that measured tubulin polymerization and cellular apoptosis in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
